
(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one
Vue d'ensemble
Description
(R)-2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one, also known as (R)-CPED, is a synthetic dihydropteridinone compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the naturally occurring dihydropteridinone compounds, which are important components of the human metabolic pathways. This compound has been studied for its potential use in the synthesis of other compounds, as well as its potential as a therapeutic agent. The purpose of
Applications De Recherche Scientifique
Antiproliferative and Anticancer Applications
- A novel class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives were synthesized and evaluated as antiproliferative agents, indicating potential as anticancer agents. These compounds showed significant antiproliferative activity against various cancer cell lines, including HCT-116, HeLa, HT-29, and MDA-MB-231. Compound 6k, in particular, demonstrated comparable activity to Palbociclib and induced cell cycle arrest at the G2/M phase in a concentration-dependent manner, suggesting its potential for cancer therapy development (Qiu Li et al., 2020).
Synthesis and Structural Analysis
- A study reported the synthesis of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines), highlighting their potent cytotoxicity against cultured L1210 cells and significant anticancer activity against lymphocytic leukemia P-388 in mice. These findings underscore the biological significance of these compounds in therapeutic applications (C. Temple et al., 1982).
Methodology Enhancements
- An efficient synthesis of substituted 2-amino-7,8-dihydropteridin-6(5H)-ones was described using a combination of solution-phase and solid-phase chemistry. This methodology allows for the rapid construction of these compounds with high yield and purity, facilitating further research and development in this area (A. Metzger et al., 2009).
Optimization Techniques
- Design of Experiments (DoE) optimization was applied to the synthesis of 4,6-dihydropteridinones, improving conversion rates significantly while retaining high optical purity. This approach demonstrates the effectiveness of DoE in optimizing chemical reactions for better yields and purity of products (Steven Stone et al., 2015).
Exploration of Variants and Derivatives
- Research on substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives revealed moderate to potent antiproliferative activities against various human cancer cell lines. The study emphasized the importance of linker-length of the amine chain in C-2 position for antitumor activity, providing insights for the rational design of novel anticancer drugs (Qiu Li et al., 2017).
Propriétés
IUPAC Name |
(7R)-2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGDEBZSGBXBK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



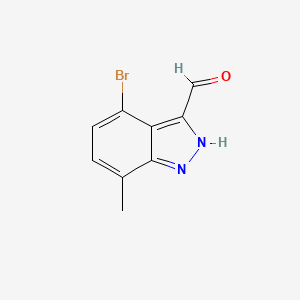
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

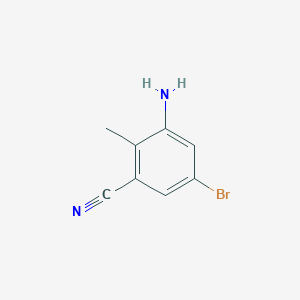
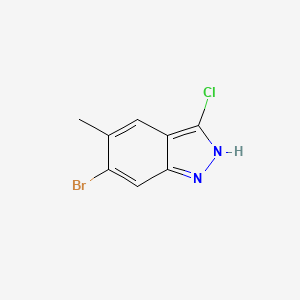
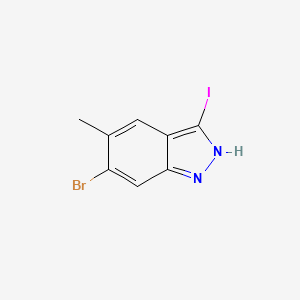
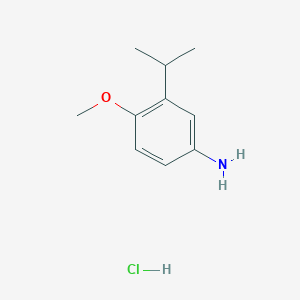
![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)